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molecular formula C7H8ClNO2 B8476321 3-Chloro-4-methoxy-2-picoline-N-oxide

3-Chloro-4-methoxy-2-picoline-N-oxide

Cat. No. B8476321
M. Wt: 173.60 g/mol
InChI Key: YLZZTHNZBXWOMO-UHFFFAOYSA-N
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Patent
US04845118

Procedure details

5.8 g of 3-chloro-4-methoxy-2-picoline-N-oxide were dissolved in 8 ml of glacial acetic acid and, while stirring at 90° C., 14 ml of acetic anhydride were added. The mixture was heated at 110°-115° C. for 2 hours and then cooled to 80° C. and 25 ml of methanol were added dropwise. The solvent was then removed by distillation under reduced pressure, and subsequently 20 ml of water and 8 g of sodium hydroxide were added in small portions to the residue, and this mixture was heated to reflux for 2 hours. After cooling, the mixture was extracted with dichloromethane, the solvent was evaporated off, and the residue is induced to crystallize with diethyl ether. Solid, melting point 103°-105° C.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[N+:4]([O-])[C:3]=1[CH3:11].C(OC(=O)C)(=[O:14])C.CO>C(O)(=O)C>[Cl:1][C:2]1[C:3]([CH2:11][OH:14])=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH3:9]

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
ClC1=C([N+](=CC=C1OC)[O-])C
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
while stirring at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 110°-115° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 80° C.
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by distillation under reduced pressure, and subsequently 20 ml of water and 8 g of sodium hydroxide
ADDITION
Type
ADDITION
Details
were added in small portions to the residue
TEMPERATURE
Type
TEMPERATURE
Details
this mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
to crystallize with diethyl ether

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC=CC1OC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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